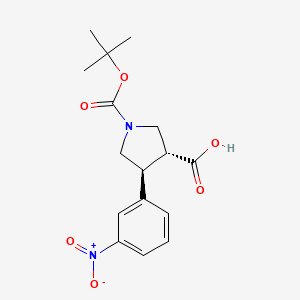
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both a pyrrolidine ring and a nitrophenyl group makes it a versatile building block for complex chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Nitrophenyl Group: This step often involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. Catalysts and solvents are chosen to maximize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an aminophenyl derivative.
Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce aminophenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Drug Development
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. The presence of the nitrophenyl group enhances biological activity by improving binding affinity to target proteins.
2. Synthesis of Peptides
Boc-protected amino acids are widely used in peptide synthesis due to their ease of deprotection under mild conditions. This compound serves as a building block for constructing peptide sequences that may exhibit biological activity against diseases such as cancer and bacterial infections.
Organic Synthesis Applications
1. Chiral Synthesis
The (3R,4S) configuration is crucial for creating chiral centers in organic compounds. This compound can be employed in asymmetric synthesis processes, leading to the production of enantiomerically pure substances that are essential in pharmaceuticals and agrochemicals.
2. Reaction Mechanisms
The reactivity of the nitrophenyl group allows for various nucleophilic substitution reactions. These reactions are vital for constructing complex organic molecules with desired properties and functionalities.
Research Applications
1. Biological Studies
Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties. Studies focusing on its mechanism of action can provide insights into potential therapeutic uses.
2. Material Science
The compound's unique properties make it suitable for applications in developing new materials, including polymers that require specific mechanical or chemical characteristics.
Case Studies
Mécanisme D'action
The mechanism by which (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be measured to study enzyme activity. In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid: The nitro group is positioned differently, which can affect the compound’s reactivity and interactions.
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid: The nitro group is in a different position, leading to variations in chemical behavior.
Uniqueness: : The unique positioning of the nitrophenyl group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid imparts distinct reactivity and interaction profiles, making it particularly valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
959577-50-5 |
|---|---|
Formule moléculaire |
C16H20N2O6 |
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(7-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |
Clé InChI |
PNIVAHKGWKAAIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Synonymes |
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic Acid; Trans-1-Boc-4-(3-nitrophenyl)pyrrolidine-3-carboxylic Acid; 1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-(3-nitrophenyl)-3-pyrrolidinecarboxylic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















